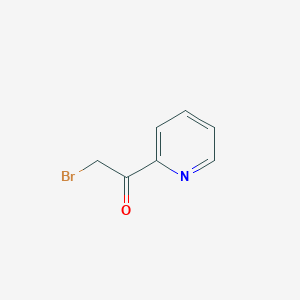

2-Bromo-1-(pyridin-2-yl)ethanone

Descripción general

Descripción

2-Bromo-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to the ethanone group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone typically involves the bromination of 1-(pyridin-2-yl)ethanone. One common method includes the reaction of 1-(pyridin-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the product. The bromination reaction is monitored closely to prevent over-bromination and to optimize the yield of the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or methanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

- Substituted ethanone derivatives

- 2-(pyridin-2-yl)ethanol

- 2-bromo-1-(pyridin-2-yl)ethanoic acid

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2-Bromo-1-(pyridin-2-yl)ethanone serves as an important intermediate in the synthesis of pharmacologically active compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, particularly in the fields of oncology and neurology.

Case Study: Synthesis of NAMPT Inhibitors

Research has shown that derivatives of this compound can inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is essential in cancer metabolism. For instance, a derivative was synthesized that exhibited potent activity against cancer cell lines, demonstrating its potential as a therapeutic agent .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and oxidations, to form more complex structures.

Reaction Pathways

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents, e.g., DMF | 1-(pyridin-2-yl)ethanone derivatives |

| Oxidation | Potassium permanganate or H₂O₂ | Corresponding carboxylic acids |

| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives |

These reactions highlight the compound's versatility as a precursor in synthesizing diverse chemical entities.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential to create materials with specific electronic or optical properties. The incorporation of bromine enhances its reactivity, allowing it to be integrated into polymer matrices or used to modify surface properties of materials.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymers can improve their conductivity and thermal stability. This application is particularly relevant in developing advanced electronic devices .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(pyridin-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create more complex molecules. The compound can also interact with biological targets, potentially inhibiting enzymes or modulating biochemical pathways .

Comparación Con Compuestos Similares

- 2-Bromo-1-(pyridin-3-yl)ethanone

- 2-Bromo-1-(pyridin-4-yl)ethanone

- 2-Bromo-1-(pyrazin-2-yl)ethanone

Comparison: 2-Bromo-1-(pyridin-2-yl)ethanone is unique due to the position of the bromine atom on the ethanone group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2-Bromo-1-(pyridin-3-yl)ethanone and 2-Bromo-1-(pyridin-4-yl)ethanone, the compound exhibits different chemical behavior and biological activity due to the electronic and steric effects of the substituents .

Actividad Biológica

2-Bromo-1-(pyridin-2-yl)ethanone, also known as 2-bromo-alpha-acetylpyridine, is an organic compound with significant biological activity. Its chemical formula is C₇H₆BrNO, and it has a molecular weight of 200.03 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, primarily attributed to its antibacterial and antifungal properties.

Chemical Structure and Synthesis

The compound features a bromine atom attached to an ethanone structure, which is further substituted with a pyridine ring at the second position. The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts Acylation : This method involves the acylation of 2-bromopyridine with acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an antibacterial and antifungal agent . Its structural similarities to other biologically active compounds suggest potential therapeutic roles in treating infections. Additionally, studies have indicated that derivatives of this compound may possess anti-inflammatory properties , making it a candidate for further investigation in drug development.

Antibacterial and Antifungal Properties

The compound has shown efficacy against various bacterial strains and fungi, which can be summarized as follows:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal properties |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research into its structure-activity relationship (SAR) suggests that modifications to its structure could enhance its efficacy and selectivity against specific biological targets. For example, substituents on the pyridine ring or variations in the ethanone moiety may significantly alter the compound's interaction with biological systems.

Propiedades

IUPAC Name |

2-bromo-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMOGQMEOPVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193135 | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40086-66-6 | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.